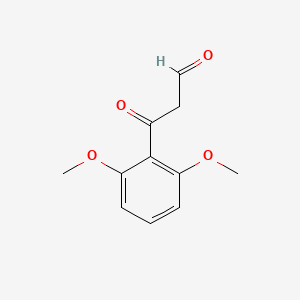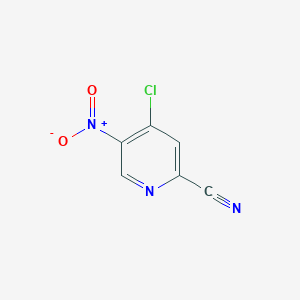
4-Chloro-5-nitropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-nitropicolinonitrile is a chemical compound with the molecular formula C6H2ClN3O2 and a molecular weight of 183.55 g/mol It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a nitro group at the 5-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitropicolinonitrile typically involves the nitration of 4-chloropicolinonitrile. One common method includes the reaction of 4-chloropicolinonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-nitropicolinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Reduction: 4-Chloro-5-aminopicolinonitrile.
Substitution: Various substituted picolinonitrile derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
4-Chloro-5-nitropicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is explored for its potential use in the synthesis of pharmaceutical compounds with biological activity
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-nitropicolinonitrile in various applications depends on its chemical reactivity. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. In coupling reactions, the chloro group is replaced by a new carbon-carbon bond, extending the molecular framework .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitropicolinonitrile: Similar structure but lacks the chloro group at the 4-position.
3-Chloro-5-nitropicolinonitrile: Similar structure but with the chloro group at the 3-position instead of the 4-position.
Uniqueness
4-Chloro-5-nitropicolinonitrile is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C6H2ClN3O2 |
|---|---|
Peso molecular |
183.55 g/mol |
Nombre IUPAC |
4-chloro-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-5-1-4(2-8)9-3-6(5)10(11)12/h1,3H |
Clave InChI |
RAMMDNYIWUNZIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1Cl)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


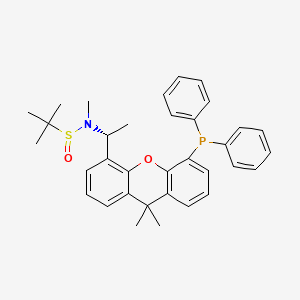
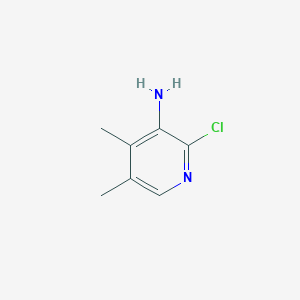


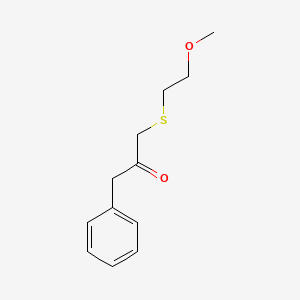
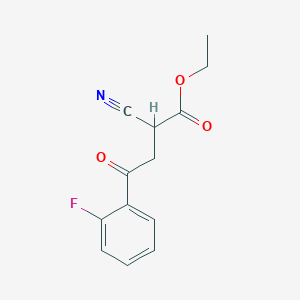

![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)


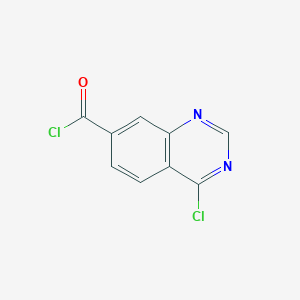
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
